molecular formula C26H32O3 B159286 Testosterone benzoate CAS No. 2088-71-3

Testosterone benzoate

Cat. No. B159286
CAS RN: 2088-71-3
M. Wt: 392.5 g/mol
InChI Key: RZJSCADWIWNGKI-IXKNJLPQSA-N
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Description

Testosterone benzoate is not directly mentioned in the provided papers; however, there are several studies related to similar compounds, such as testosterone propionate and estradiol benzoate, which can offer insights into the actions of testosterone esters and their effects on biological systems. For instance, testosterone propionate has been shown to influence sexual behavior in guinea pigs and rats, as well as affect the synthesis of follicle-stimulating hormone (FSH) in male rats . Additionally, 19-nortestosterone-17-benzoate, a related compound, has been compared with testosterone propionate and found to have myotrophic effects and suppress the production or release of pituitary gonadotrophins .

Synthesis Analysis

The synthesis of this compound can be inferred from the reaction of steroidal alcohols with isobutene, as demonstrated in the synthesis of this compound from dehydroepiandrosterone . This method involves the acid-catalyzed addition of isobutene to steroidal alcohols to form t-butyl ethers, which are then converted to the desired ester using trifluoroacetic acid.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the provided papers, the structure of similar compounds, such as 19-nortestosterone-17-benzoate and benzo[d,e]testosterone acetate, suggests that the benzoate ester group is critical for the biological activity of these molecules . The benzoate group likely affects the solubility and distribution of the steroid in biological systems, which in turn can influence its potency and duration of action.

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly detailed in the provided papers. However, the papers do discuss the biological activities of related compounds, such as the antigonadotrophic and myotrophic effects of benzo[d,e]testosterone acetate . These effects are likely mediated by the interaction of the steroid with androgen receptors and subsequent modulation of gene expression.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not described in the provided papers. However, the properties of related testosterone esters, such as their solubility, stability, and reactivity, can be inferred to some extent from the synthesis methods and biological activities discussed. For example, the t-butyl group used in the synthesis of this compound is described as acid-labile but alkali-resistant, which suggests that the ester linkage in this compound may also be sensitive to acidic conditions .

Relevant Case Studies

Several of the papers provide case studies on the effects of testosterone propionate and related compounds on animal models. For example, the administration of testosterone propionate to neonatal rats has been shown to affect testosterone plasma levels in adult male rats . Estradiol benzoate, another related compound, has been used to study its effects on the expression of testicular steroidogenic enzyme genes and testosterone production in adult rats . These studies provide valuable insights into the physiological roles of testosterone esters and their potential applications in medical research.

Scientific Research Applications

1. Effects on Estrous Behavior and Genital Tract Morphology

Testosterone benzoate has been studied for its effects on estrous behavior, the lordosis reflex, and genital tract development in rats. For example, Beyer and Komisaruk (1971) found that testosterone propionate stimulated estrous behavior and induced marked stimulation of the epithelium of the endometrium, highlighting the role of testosterone in sexual behavior and uterine growth responses (Beyer & Komisaruk, 1971).

2. Impact on Sexual Behavior

This compound has been associated with the activation of sexual behavior in animals. Södersten (1973) reported that estradiol benzoate, similar to testosterone propionate, activated sexual behavior in castrated male rats, indicating that estrogens have central “androgen-like” effects (Södersten, 1973).

3. Metabolic Effects in Osteoporosis

In research on osteoporosis, this compound has been used to understand its metabolic effects. Reifenstein and Albright (1947) studied its impact in combination with estradiol benzoate, revealing its potential role in calcium and phosphorus metabolism in post-menopausal osteoporosis (Reifenstein & Albright, 1947).

4. Inhibition of Testosterone-Dependent Processes

Thomas and Knych (1966) explored how estrogens, including estradiol benzoate, could inhibit testosterone-dependent processes like sex accessory fructose secretion, providing insight into the complex interactions between estrogens and androgens (Thomas & Knych, 1966).

5. Influence on Aging Cartilage and Osteoarthrosis

Silberberg and Silberberg (1963) examined the impact of estradiol benzoate on aging cartilage and osteoarthrosis evolution in mice, noting how hormone treatment during growth or early adulthood could inhibit joint disease development, suggesting a counteractive effect against endogenous testosterone (Silberberg & Silberberg, 1963).

6. Effect on Serum Testosterone Response

Moger (1976) investigated the influence of estradiol benzoate on serum testosterone response in rats, showing significant changes in serum testosterone concentrations, which supports the hypothesis of estradiol's direct inhibitory effect on testosterone (Moger, 1976).

7. Interaction with Cortisol Metabolism

Denef and de Moor (1969) studied the influence of estrogens on the masculinizing effect of neonatal testosterone by analyzing cortisol metabolism in rat liver, demonstrating the complex interplay between estrogens and testosterone in metabolic processes (Denef & de Moor, 1969).

8. Effects on Testosterone Production In Vitro

Bartke, Williams, and Dalterio (1977) researched the direct effects of estrogens, including estradiol benzoate, on testicular testosterone production, providing insights into the mechanisms of hormonal regulation of steroidogenesis (Bartke, Williams, & Dalterio, 1977).

Mechanism of Action

Target of Action

Testosterone benzoate, also known as testosterone 17β-benzoate, is a synthetic, injected anabolic–androgenic steroid (AAS) and an androgen ester . The primary target of this compound is the androgen receptor . The androgen receptor is a nuclear receptor that is activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

This compound acts as a prodrug of testosterone . It is administered via intramuscular injection and is associated with a long-lasting depot effect and extended duration of action . This compound, like testosterone, binds to and activates the androgen receptor, leading to gene expression that causes the growth and development of masculine sex organs and secondary sexual characteristics .

Biochemical Pathways

This compound affects the androgen production pathway. Testosterone can activate the androgen receptor itself or after conversion to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase . This interaction leads to the activation of various downstream effects, including the growth and development of male sexual organs and secondary sexual characteristics .

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of other testosterone esters. It is administered via intramuscular injection, leading to a depot effect and extended duration of action . The oral route is subject to a high first-pass effect, which results in high levels of testosterone in the liver and consequent hepatic androgenic effects, as well as low potency due to first-pass metabolism in the intestines and liver into metabolites like dihydrotestosterone and androgen conjugates .

Result of Action

The activation of the androgen receptor by this compound leads to the growth and development of masculine sex organs and secondary sexual characteristics . This includes increased muscle strength, hair growth, and other characteristic male properties .

Action Environment

Environmental factors can influence the action of this compound. Endocrine-disrupting compounds (EDCs) can interfere with the hormonal system by binding to hormone receptors and acting as agonists or antagonists . These substances can alter the normal balance of the endocrine system, affecting the efficacy and stability of this compound .

Safety and Hazards

Testosterone benzoate is suspected of causing cancer . It may impair fertility and cause harm to the unborn child .

Future Directions

Further clinical trials are needed to assess the risks and benefits of testosterone therapy in aging men . There are prospects in the drug development pipeline—selective androgen receptor modulators—that act on androgen receptors in a similar manner to testosterone and yet do not appear to be associated with adverse prostate outcomes .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,16,20-23H,8-15H2,1-2H3/t20-,21-,22-,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJSCADWIWNGKI-IXKNJLPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943135
Record name Testosterone benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2088-71-3
Record name Testosterone, benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2088-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Testosterone benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Testosterone benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Testosterone benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TESTOSTERONE BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387187KT3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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